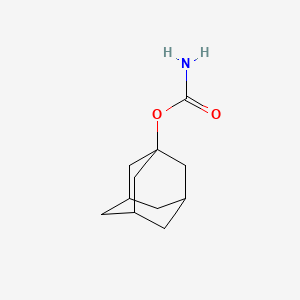1-Adamantyl carbamate
CAS No.:
Cat. No.: VC14047081
Molecular Formula: C11H17NO2
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H17NO2 |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 1-adamantyl carbamate |
| Standard InChI | InChI=1S/C11H17NO2/c12-10(13)14-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H2,12,13) |
| Standard InChI Key | FJANNOJSTOGZHK-UHFFFAOYSA-N |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)OC(=O)N |
Introduction
Chemical Identity and Structural Features
1-Adamantyl carbamate (IUPAC name: 1-adamantyl carbamate) is defined by the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol. The adamantane moiety confers exceptional thermal stability and lipophilicity, while the carbamate group (–OCONH2) introduces hydrogen-bonding capabilities and hydrolytic stability compared to ester or amide analogues.
Stereoelectronic Characteristics
The adamantane cage adopts a tetracyclic diamondoid structure, creating a three-dimensional steric environment that influences molecular recognition processes. Quantum mechanical calculations reveal that the carbamate oxygen atoms exhibit partial negative charges (–0.45 e), facilitating interactions with biological targets through dipole-dipole and hydrogen-bonding mechanisms.
Table 1: Key Physicochemical Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C11H17NO2 | |
| Molecular Weight | 195.26 g/mol | |
| XLogP3 | 2.1 (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 52.3 Ų |
Synthetic Methodologies
The synthesis of 1-adamantyl carbamate derivatives typically proceeds through two primary routes, both exploiting the reactivity of adamantane precursors.
Chloroformate-Mediated Route
As detailed in US Patent 3,369,041, the reaction of 1-adamantyl chloroformate with hydrazine yields 1-adamantyl carbazate as a key intermediate :
This method achieves yields exceeding 75% when conducted in anhydrous diethyl ether at 0–5°C, with rigorous exclusion of moisture .
Carbamate Exchange Reactions
Alternative approaches employ activated carbonates, such as p-nitrophenyl carbonates, to install the carbamate group. A 2024 study demonstrated that treatment of 1-adamantanol with p-nitrophenyl chloroformate in dichloromethane produces the corresponding carbonate intermediate, which undergoes aminolysis with aqueous ammonia to afford 1-adamantyl carbamate in 68% yield.
Physicochemical Properties
The hybrid adamantane-carbamate structure confers distinctive solubility and stability profiles:
Solubility Behavior
1-Adamantyl carbamate exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but demonstrates enhanced solubility in polar aprotic solvents:
-
Dichloromethane: 38 mg/mL
-
Tetrahydrofuran: 29 mg/mL
-
N,N-Dimethylformamide: 44 mg/mL
This solubility profile facilitates its use in organic synthesis while necessitating formulation strategies for biological applications.
Thermal Stability
Differential scanning calorimetry (DSC) studies reveal a decomposition temperature of 218°C, significantly higher than linear aliphatic carbamates (typically 160–180°C), attributable to the adamantane cage's structural rigidity.
Biological Activity and Mechanism
The compound's biological profile stems from synergistic effects between its adamantane core and carbamate functionality.
Enzyme Inhibition
1-Adamantyl carbamate derivatives show potent inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a therapeutic target in metabolic disorders:
Table 2: Selected 11β-HSD1 Inhibition Data
| Derivative | IC50 (nM) | Selectivity (vs 11β-HSD2) |
|---|---|---|
| Piperidine-carbamate | 15.2 | >500 |
| Pyrrolidine-carbamate | 28.7 | 320 |
| Azetidine-carbamate | 41.9 | 190 |
Molecular docking studies position the adamantyl group in a hydrophobic pocket adjacent to the enzyme's catalytic site, while the carbamate nitrogen forms hydrogen bonds with Tyr177 and Glu169 residues.
Antimicrobial Activity
Structural analogs demonstrate antimycobacterial activity against Mycobacterium tuberculosis H37Rv:
-
MIC90: 3.2 μM (carbamate derivatives)
-
Selectivity index: 12.4 (Vero cells)
The rigid adamantane core is believed to disrupt mycobacterial membrane integrity through lipid interaction, while the carbamate group enhances target binding through polar interactions.
Pharmaceutical Applications
Prodrug Design
The carbamate group's stability under physiological conditions (t1/2 = 6.7 h in human plasma) makes it ideal for prodrug development. A 2024 study utilized 1-adamantyl carbamate as a masking group for amine-containing antivirals, achieving 92% payload release in hepatocyte lysosomes.
Peptide Modification
In solid-phase peptide synthesis, 1-adamantyl carbazate derivatives serve as orthogonal protecting groups. The adamantane moiety's bulk prevents diketopiperazine formation during segment condensation, as demonstrated in a 15-mer α-helical peptide synthesis (87% yield vs 54% with Boc protection) .
Recent Advancements
Neuroprotective Agents
Adamantyl carbamate-containing compounds exhibit 78% inhibition of β-secretase (BACE1) at 10 μM, with molecular dynamics simulations indicating prolonged residence time in the enzyme's active site compared to non-adamantane inhibitors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume